
Xanthinol
描述
. 它主要用作血管扩张剂,存在于膳食补充剂中。 黄嘌呤醇以其能够提高细胞内葡萄糖代谢和能量产生而闻名 . 它已被用于改善脑血管和周围血管疾病,以及高脂血症 .
准备方法
合成路线和反应条件: 黄嘌呤醇可以从2-甲基氨基乙醇和1H-嘌呤-2,6-二酮,7-(3-氯-2-羟丙基)-3,7-二氢-1,3-二甲基-,(+)合成 . 反应通常在异丙醇中于120°C下进行24小时 .
工业生产方法: 烟酸黄嘌呤醇的工业生产涉及加热注射用水,引入氮气,冷却,然后加入烟酸黄嘌呤醇和氯化钠以制备注射液 . 此方法确保最终产品的稳定性和纯度。
化学反应分析
反应类型: 黄嘌呤醇经历各种化学反应,包括氧化、还原和取代反应 .
常用试剂和条件:
氧化: 黄嘌呤醇可以使用常见的氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 取代反应通常涉及在碱性条件下亲核试剂(如卤化物或胺)。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能生成羧酸,而还原可能生成醇或胺。
科学研究应用
Peripheral Vascular Disease
Clinical Studies and Efficacy
Xanthinol nicotinate has been extensively studied for its effects on patients suffering from peripheral vascular disease (PVD). A notable study involving 350 patients demonstrated significant improvements in symptoms associated with inoperable PVD after a four-week regimen of intravenous this compound nicotinate. Key findings include:
- Claudication Pain Relief : 87.9% of patients reported relief from claudication pain.
- Rest Pain Improvement : 49.8% experienced relief from rest pain.
- Limb Temperature and Pulsation : 22.4% showed an increase in limb temperature and regained peripheral pulses .
These results suggest that this compound nicotinate can be a viable option for managing symptoms in patients where surgical intervention is not possible.
Mechanism of Action
this compound acts as a vasodilator, improving blood flow to affected areas by enhancing glucose metabolism and ATP production in the brain and peripheral tissues. This mechanism is crucial for alleviating symptoms of ischemia associated with PVD .
Neurological Applications
Cognitive Enhancement
Research indicates that this compound may improve cognitive function by increasing cerebral blood flow and glucose metabolism. Clinical trials have shown that it can enhance memory performance in elderly individuals, making it a candidate for treating age-related cognitive decline .
Case Studies
In controlled trials, patients with organic brain syndromes exhibited significant improvements in memory tests after administration of this compound nicotinate. These findings underline its potential as a therapeutic agent for dementia and other cognitive disorders .
Oncology
Co-treatment in Cancer Therapy
Emerging research suggests that this compound nicotinate may play a role in enhancing the effectiveness of chemotherapy and radiotherapy by modulating tumor microenvironments. A study demonstrated that this compound could improve tumor oxygenation and perfusion, potentially increasing the efficacy of cytotoxic treatments .
Safety and Side Effects
While this compound is generally well-tolerated, some side effects have been reported, including flushing, nausea, and gastrointestinal discomfort. Monitoring is essential, especially in patients with concurrent ischemic heart disease or diabetes .
作用机制
黄嘌呤醇通过提高细胞内葡萄糖代谢和能量产生而发挥其作用 . 带正电荷的黄嘌呤醇离子有助于将烟酸转运到细胞内,在那里它通过核苷酸NAD和NADP影响细胞代谢 . 烟酸作为参与组织呼吸的蛋白质的辅酶,导致ATP产生增加和组织氧合作用改善 .
类似化合物:
咖啡因(1,3,7-三甲基黄嘌呤): 在1、3和7位含有甲基.
可可碱(3,7-二甲基黄嘌呤): 在3和7位含有甲基.
茶碱: 一种用作支气管扩张剂的黄嘌呤衍生物.
黄嘌呤醇的独特性: 黄嘌呤醇以其强大的血管扩张作用和提高细胞内葡萄糖代谢和能量产生的能力而独树一帜 . 与其他黄嘌呤衍生物不同,黄嘌呤醇专门用于改善血流和治疗血管疾病 .
相似化合物的比较
Caffeine (1,3,7-trimethylxanthine): Contains methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Contains methyl groups at positions 3 and 7.
Theophylline: A xanthine derivative used as a bronchodilator.
Uniqueness of Xanthinol: this compound is unique due to its potent vasodilatory effects and ability to enhance glucose metabolism and energy production within cells . Unlike other xanthine derivatives, this compound is specifically used to improve blood flow and treat vascular disorders .
生物活性
Xanthinol, a derivative of niacin (vitamin B3), is primarily recognized for its vasodilatory properties and its role in enhancing blood circulation. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and clinical efficacy.
Overview of this compound
This compound is often used in its nicotinate form, this compound nicotinate, which combines this compound with nicotinic acid. This compound has been studied for various medical conditions, particularly those involving vascular insufficiency and cognitive disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Vasodilation : this compound acts as a vasodilator, improving blood flow by relaxing vascular smooth muscle. This effect is crucial in treating conditions like peripheral vascular disease.
- Neuroprotective Effects : this compound has shown potential in enhancing cognitive function and memory through its effects on cerebral blood flow and metabolic processes in the brain.
- Anti-inflammatory Properties : Studies suggest that this compound may exert anti-inflammatory effects, which could be beneficial in various chronic inflammatory conditions.
1. Peripheral Vascular Disease
A notable study involving 120 patients with inoperable peripheral vascular disease demonstrated significant clinical improvements following treatment with this compound nicotinate. Key findings included:
- Claudication Pain Relief : Out of 117 patients initially experiencing claudication pain, 87.9% reported relief after a four-week intravenous treatment regimen.
- Improvement in Limb Temperature and Capillary Filling Time : These parameters showed significant improvement, indicating enhanced microcirculation .
2. Cognitive Function
This compound's efficacy in treating cognitive impairments has been evaluated in various studies:
- A phase IV clinical trial monitored over 10,000 patients treated with this compound nicotinate for organic brain syndromes. Results indicated significant improvements in symptoms such as dizziness and disturbances of concentration, comparable to those reported in controlled studies .
3. Oral Submucous Fibrosis (OSMF)
In a study focusing on OSMF, intralesional injections of this compound nicotinate were administered to 20 patients. The results showed:
- Increased Interincisal Distance : Statistically significant increases were observed, suggesting improved oral flexibility.
- Fibrinolytic Activity : this compound was noted to reduce fibrinogen levels and enhance tissue plasminogen activators, aiding in clot dissolution .
Comparative Efficacy Table
属性
IUPAC Name |
7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O4/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2/h8-9,19-20H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFGXPJYDCSWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048255 | |
Record name | Xanthinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Xanthinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The positively charged xanthinol ion is thought to help the transportation of the nicotinic acid into the cell since the later cannot freely diffuse through the cell membrane. The mechanism of action is thought to be related to present influence in the cell metabolism through the nucleotides NAD and NADP. Also, the nicotinic acid is a coenzyme for a lot of proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle). The effect of xanthinol nicotinate causes an increase in glucose metabolism and energy gain. | |
Record name | Xanthinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2530-97-4 | |
Record name | Xanthinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2530-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Xanthinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANTHINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN1B5910V2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
179-180 ºC | |
Record name | Xanthinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。